Pociredir
Overview
Description
Pociredir is a potent and selective orally-administered small-molecule inhibitor of Embryonic Ectoderm Development. It has demonstrated robust induction of fetal hemoglobin expression up to approximately 40% of total hemoglobin in primary human cell and murine models of sickle cell disease . This compound is being investigated for its potential to treat sickle cell disease by increasing fetal hemoglobin levels, which can prevent the pathologic polymerization of sickle hemoglobin in low oxygen environments .
Preparation Methods
Pociredir is synthesized using a combination of structure-based drug design, fragment-based lead discovery, and de novo design . The synthetic route involves the preparation of a triazolo-pyrido-benzofuro-oxazonine scaffold, which is then functionalized to produce the final compound . The industrial production methods for this compound are not extensively documented, but they likely involve standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation .
Chemical Reactions Analysis
Pociredir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its activity.
Reduction: Reduction reactions can also change the functional groups, impacting the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pociredir has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of Embryonic Ectoderm Development.
Mechanism of Action
Pociredir exerts its effects by inhibiting the Embryonic Ectoderm Development protein, which is a component of the Polycomb Repressive Complex 2 . This inhibition leads to the downregulation of key fetal globin repressors, including BCL11A, resulting in increased fetal hemoglobin expression . The molecular targets and pathways involved include the Polycomb Repressive Complex 2 and the BCL11A transcription factor .
Comparison with Similar Compounds
Pociredir is unique in its ability to selectively inhibit the Embryonic Ectoderm Development protein and induce fetal hemoglobin expression . Similar compounds include:
Tazemetostat: Another Polycomb Repressive Complex 2 inhibitor used for the treatment of certain cancers.
Osivelo: A small-molecule drug that prevents the polymerization of sickle hemoglobin.
Oxbryta: A drug that increases the affinity of sickle hemoglobin for oxygen, preventing polymerization.
This compound stands out due to its specific mechanism of action and its potential to treat sickle cell disease by increasing fetal hemoglobin levels .
Properties
IUPAC Name |
(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUTSBIFNKJMW-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490674-02-5 | |
Record name | Pociredir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2490674025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pociredir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC2SSV7WMT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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